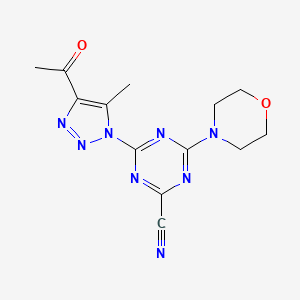![molecular formula C12H13N3OS B4329603 1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B4329603.png)
1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone
Overview
Description
1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative, and it is synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone is not fully understood. However, studies have shown that the compound exhibits its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone has both biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines in macrophages, thus exhibiting its anti-inflammatory activity. It has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells.
Advantages and Limitations for Lab Experiments
1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone has several advantages for lab experiments. The compound is easy to synthesize and yields high purity. It has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, the compound has some limitations, including its poor solubility in water, which can affect its bioavailability.
Future Directions
1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone has several potential future directions for research. The compound can be further studied for its potential applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents. The compound can also be studied for its potential as a fluorescent probe for the detection of metal ions. Further studies can also be conducted to investigate the mechanism of action of the compound and its biochemical and physiological effects.
Conclusion:
In conclusion, 1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone is a thiazole derivative that has gained significant attention in the scientific community. The compound has potential applications in various fields of scientific research, including drug discovery, antimicrobial and anticancer agents, and fluorescent probes. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound in various scientific fields.
Scientific Research Applications
1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone has been studied for its potential applications in various fields of scientific research. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. The compound has been used in the synthesis of various other compounds with potential applications in drug discovery.
properties
IUPAC Name |
1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(16)10-11(13)15-12(17-10)14-7-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQJDIXUJUILLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B4329520.png)
![N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B4329527.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide](/img/structure/B4329530.png)
![3-amino-2-butyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4329538.png)

![3-amino-4,5,6-trimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4329547.png)
![ethyl 4-(3-fluorophenyl)-6-{[(4-methoxybenzoyl)(2-methoxyethyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329553.png)
![ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329556.png)
![ethyl 6-{[(3-fluorobenzoyl)(2-methoxyethyl)amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329562.png)
![9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329577.png)
![9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329584.png)
![7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329587.png)

![2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B4329607.png)